molecular formula C12H14ClN3 B12619797 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-

Cat. No.: B12619797
M. Wt: 235.71 g/mol
InChI Key: DMSFDSUCMFEQSB-VIFPVBQESA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods often involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and receptors.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]- stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

6-chloro-2-[(3S)-piperidin-3-yl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14ClN3/c13-11-4-3-8-6-10(15-12(8)16-11)9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1

InChI Key

DMSFDSUCMFEQSB-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC3=C(N2)N=C(C=C3)Cl

Canonical SMILES

C1CC(CNC1)C2=CC3=C(N2)N=C(C=C3)Cl

Origin of Product

United States

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